REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][N:5]([CH3:10])[CH2:6][CH2:7][CH2:8]Cl.[CH3:11][N:12]([CH3:14])[CH3:13]>C(#N)C>[Cl-:1].[Cl-:1].[CH3:11][N+:12]([CH3:14])([CH3:13])[CH2:2][CH2:3][CH2:4][N:5]([CH2:6][CH2:7][CH2:8][N+:5]([CH3:10])([CH3:6])[CH3:4])[CH3:10] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCN(CCCCl)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for an additional 7-hour period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white solid material crystallizes
|
Type
|
FILTRATION
|
Details
|
the solid crystalline material is recovered by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of acetonitrile
|
Type
|
CUSTOM
|
Details
|
with ether, and finally with hexane, the washings being collected separately
|
Type
|
CUSTOM
|
Details
|
The washed crystalline material is dried in vacuo at 25° C.
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Cl-].C[N+](CCCN(C)CCC[N+](C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |